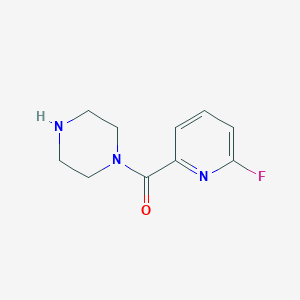
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a piperazine moiety. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may include steps such as halogen exchange reactions, nucleophilic substitution, and catalytic hydrogenation to achieve the desired fluorinated product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
6-Fluoropyridine-3-boronic acid: Another fluorinated pyridine derivative used in various chemical reactions.
(5-Chloro-6-fluoropyridin-2-yl)methanamine: A compound with both chlorine and fluorine substituents, offering different reactivity and properties.
Uniqueness
(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone is unique due to the presence of both a fluorinated pyridine ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H12FN3O |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
(6-fluoropyridin-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H12FN3O/c11-9-3-1-2-8(13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2 |
Clé InChI |
HKLPDLVWQZERGG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=NC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


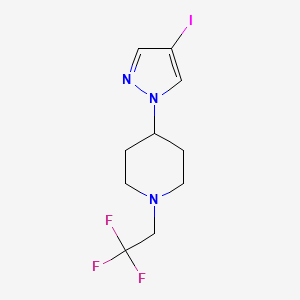
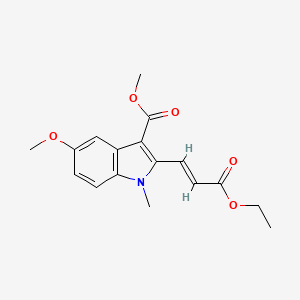
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
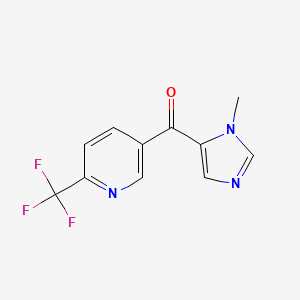
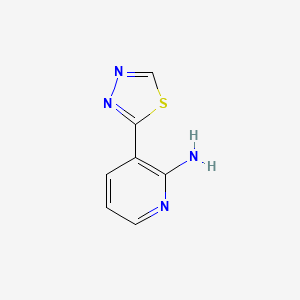
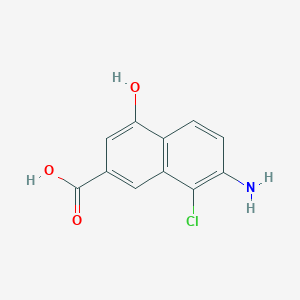
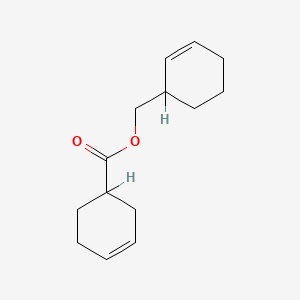
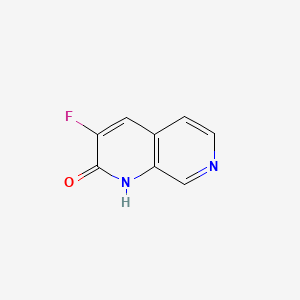
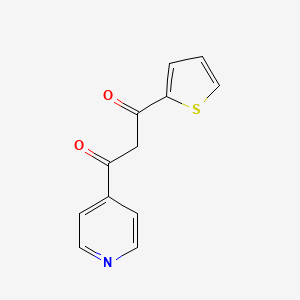
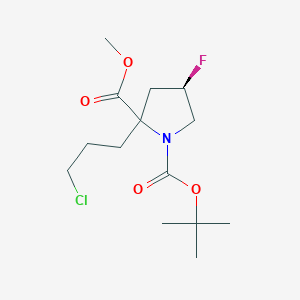

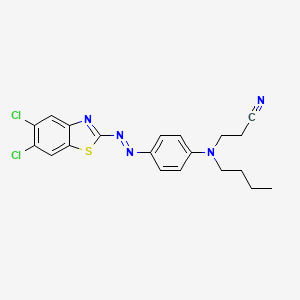
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

